molecular formula C23H22FN3O3S2 B12128487 N'-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-4-fluorobenzohydrazide

N'-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-4-fluorobenzohydrazide

Cat. No.: B12128487
M. Wt: 471.6 g/mol
InChI Key: GVKRBTJIZCQGMJ-RGEXLXHISA-N
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Description

N'-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-4-fluorobenzohydrazide is a thiazolidinone-based compound featuring a 4-ethylbenzylidene group at the C5 position of the thiazolidinone core, a butanoyl linker, and a 4-fluorobenzohydrazide terminal group. Its molecular formula is C₃₀H₂₈FN₃O₃S₂, with an average molecular mass of 573.69 g/mol (calculated from constituent atomic masses). The Z-configuration of the benzylidene double bond is critical for maintaining its structural integrity and biological interactions.

Properties

Molecular Formula

C23H22FN3O3S2

Molecular Weight

471.6 g/mol

IUPAC Name

N'-[4-[(5Z)-5-[(4-ethylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoyl]-4-fluorobenzohydrazide

InChI

InChI=1S/C23H22FN3O3S2/c1-2-15-5-7-16(8-6-15)14-19-22(30)27(23(31)32-19)13-3-4-20(28)25-26-21(29)17-9-11-18(24)12-10-17/h5-12,14H,2-4,13H2,1H3,(H,25,28)(H,26,29)/b19-14-

InChI Key

GVKRBTJIZCQGMJ-RGEXLXHISA-N

Isomeric SMILES

CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NNC(=O)C3=CC=C(C=C3)F

Canonical SMILES

CCC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NNC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-4-fluorobenzohydrazide typically involves multiple steps:

    Formation of Thiazolidinone Core: The thiazolidinone core is synthesized by reacting a thioamide with an α-haloketone under basic conditions. This reaction forms the 2-thioxo-1,3-thiazolidin-4-one ring.

    Aldol Condensation: The thiazolidinone is then subjected to an aldol condensation with 4-ethylbenzaldehyde to introduce the ethylbenzylidene substituent.

    Acylation: The resulting compound is acylated with 4-fluorobenzoyl chloride in the presence of a base such as pyridine to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Key Steps:

  • Thiazolidinone Ring Formation :

    • Base-catalyzed cyclization of thiourea derivatives with α,β-unsaturated carbonyl compounds forms the thiazolidin-4-one scaffold .

    • Example: Reaction of 4-(4-chlorophenyl)-3-thiosemicarbazide with dichlorothiazole derivatives under reflux conditions .

  • Benzylidene Substituent Introduction :

    • Knoevenagel condensation between the thiazolidinone and 4-ethylbenzaldehyde introduces the (Z)-configured benzylidene group .

  • Hydrazide Coupling :

    • Amide bond formation between the butanoyl chloride intermediate and 4-fluorobenzohydrazide completes the structure .

Reaction Conditions:

StepReagents/ConditionsYieldReference
CyclizationPOCl₃, DMF, 80–90°C65–72%
Benzylidene FormationEtOH, glacial acetic acid, reflux58%
Hydrazide CouplingMethanol, reflux52%

Thiazolidinone Core

  • Oxidation : The 4-oxo group participates in redox reactions, forming sulfoxide or sulfone derivatives under controlled oxidation (e.g., H₂O₂/CH₃COOH) .

  • Ring-Opening Reactions : Nucleophilic attack at the C2-thioxo position by amines or thiols leads to ring expansion or substitution .

Hydrazide Moiety

  • Condensation Reactions : Reacts with aldehydes/ketones to form hydrazones, enhancing bioactivity .

  • Acid-Catalyzed Hydrolysis : Cleavage under strong acidic conditions (e.g., HCl/H₂SO₄) yields carboxylic acid derivatives .

Structural Modifications for SAR Studies

Targeted modifications highlight reactivity trends:

Table 1: Reactivity vs. Biological Activity Correlation

Modification SiteReaction TypeBiological Impact
C5-BenzylideneHalogenation (Cl/Br)↑ Antimicrobial activity
Hydrazide -NHMethylation↓ Cytotoxicity
Thioxo GroupOxidation to sulfoneAltered enzyme inhibition

Data derived from analogs in .

Degradation Pathways

  • Photodegradation : Exposure to UV light induces Z→E isomerization at the benzylidene double bond, reducing bioactivity .

  • Hydrolytic Degradation :

    • pH-dependent cleavage of the hydrazide bond occurs in alkaline conditions (t₁/₂ = 12 h at pH 9) .

    • Degradation products include 4-fluorobenzoic acid and thiazolidinone fragments .

Interaction with Biological Targets

  • Enzyme Inhibition :

    • Binds to aldose reductase (IC₅₀ = 1.8 μM) via hydrogen bonding with the 4-fluorobenzohydrazide group .

    • Thioxo group chelates metal ions in enzyme active sites (e.g., Zn²⁺ in matrix metalloproteinases) .

  • DNA Interaction :

    • Intercalation demonstrated via fluorescence quenching studies (Ksv = 2.4 × 10⁴ M⁻¹) .

Table 2: Stability Under Various Conditions

ConditionObservationHalf-Life
Aqueous Solution (pH 7.4)Stable for 48 h>72 h
60°C (solid)No decompositionN/A
UV Light (254 nm)15% degradation in 24 h160 h

Data compiled from .

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for studying thiazolidinone derivatives and their chemical behavior.

Biology

Biologically, N’-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-4-fluorobenzohydrazide has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its structural features allow it to interact with various biological targets, making it a promising lead compound for the development of new drugs.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N’-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-4-fluorobenzohydrazide involves its interaction with specific molecular targets. The thiazolidinone core can interact with enzymes and receptors, modulating their activity. The fluorobenzohydrazide moiety can form hydrogen bonds with biological macromolecules, enhancing its binding affinity.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparisons

Compound Name / ID Substituents Molecular Formula Molecular Weight (g/mol) Key Spectral Features
Target Compound 4-Ethylbenzylidene, 4-fluorobenzohydrazide C₃₀H₂₈FN₃O₃S₂ 573.69 IR: ν(C=O) ~1680 cm⁻¹, ν(NH) ~3200 cm⁻¹
Compound in 2-Chlorobenzylidene, 4-hydroxybenzohydrazide C₂₁H₁₈ClN₃O₄S₂ 475.96 IR: ν(C=S) ~1258 cm⁻¹, ν(C=O) ~1682 cm⁻¹
Compound in 4-Bromophenyl-pyrazole, 4-methylbenzamide C₂₇H₂₀BrN₅O₂S₂ 614.51 NMR: δ 7.8–8.2 ppm (aromatic H), δ 2.4 ppm (CH₃)
Compound in 4-Fluorobenzylidene, 2-thioxothiazolidin-4-one C₁₀H₇FN₂OS₂ 254.30 IR: ν(C=O) ~1700 cm⁻¹, ν(C=S) ~1240 cm⁻¹

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : The 4-fluoro substituent in the target compound enhances metabolic stability compared to the 2-chloro analog (), which may exhibit higher reactivity due to steric and electronic effects .
  • Core Heterocycles : The pyrazole-containing derivative () shows increased molecular complexity and mass, likely affecting pharmacokinetic profiles .

Spectral and Computational Insights

Spectroscopic Analysis

  • IR Spectroscopy: The target compound’s ν(C=O) at ~1680 cm⁻¹ aligns with analogs in and , confirming the thiazolidinone carbonyl . Absence of ν(S-H) in all cases supports the thione tautomer .
  • NMR : Aromatic protons in the target compound’s 4-fluorobenzohydrazide group are expected at δ 7.2–8.0 ppm, comparable to shifts in .

Computational Similarity Metrics

  • Tanimoto Index : The target compound shares >80% similarity with and analogs based on MACCS fingerprints, suggesting overlapping pharmacophoric features .
  • Graph-Based Comparisons : Substituent differences (e.g., 4-ethyl vs. 4-bromo) reduce similarity scores but retain core scaffold alignment .

Biological Activity

N'-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-4-fluorobenzohydrazide is a complex organic compound belonging to the thiazolidinone class. Its unique structure suggests potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

Property Details
IUPAC Name This compound
Molecular Formula C22H20N2O4S2
Molar Mass 440.54 g/mol

The biological activity of this compound is largely attributed to its ability to inhibit specific enzymes and modulate biochemical pathways. The thiazolidinone moiety is known for its enzyme-inhibiting properties, which can interfere with various metabolic processes.

  • Enzyme Inhibition : The compound likely binds to the active sites of enzymes, blocking substrate access and thereby inhibiting their activity.
  • Pathway Modulation : It may influence key regulatory proteins involved in critical biochemical pathways.

Antimicrobial Activity

Research has demonstrated that derivatives of thiazolidinones exhibit significant antimicrobial properties. In studies, compounds similar to this compound have shown effectiveness against various bacterial strains.

Microorganism Activity Reference
Staphylococcus aureusModerate antibacterial activity
Escherichia coliSignificant antibacterial activity
Bacillus subtilisComparable activity to reference drugs

In a comparative study, certain synthesized thiazolidinone derivatives demonstrated superior antibacterial effects compared to traditional antibiotics like norfloxacin and chloramphenicol.

Anti-inflammatory Activity

Thiazolidinone derivatives are also recognized for their anti-inflammatory properties. The compound's structure allows it to interact with inflammatory pathways, potentially reducing markers of inflammation in vitro and in vivo.

Anticancer Activity

The anticancer potential of thiazolidinone derivatives has been explored in various studies. These compounds can induce apoptosis in cancer cells through multiple mechanisms:

  • Cell Cycle Arrest : They may cause arrest at specific phases of the cell cycle.
  • Induction of Apoptosis : By activating apoptotic pathways, these compounds can lead to increased cancer cell death.

A study highlighted that certain thiazolidinone derivatives exhibited cytotoxic effects against cancer cell lines, demonstrating their potential as anticancer agents .

Case Studies

A notable case study evaluated a series of thiazolidinone derivatives for their biological activities, including the compound of interest. The study reported:

  • Synthesis and Characterization : Various derivatives were synthesized and characterized using spectral methods.
  • Biological Evaluation : The synthesized compounds were tested against numerous microbial strains and cancer cell lines, showing promising results in both antibacterial and anticancer assays .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of thiazolidinone-containing compounds like N'-{4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}-4-fluorobenzohydrazide?

  • Answer : The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the thiazolidinone core via cyclocondensation of thiosemicarbazides with α,β-unsaturated carbonyl compounds. For example, 4-fluorobenzaldehyde derivatives react with thiourea or thiosemicarbazide under acidic conditions to yield thiazolidinone intermediates .
  • Step 2 : Introduction of the butanoyl and benzohydrazide moieties through nucleophilic acyl substitution or hydrazide coupling. Methanol or 1,4-dioxane with catalytic acetic acid is often used for hydrazone formation .
  • Key Data : Reported yields range from 66% to 96% depending on reaction conditions (e.g., microwave-assisted synthesis vs. traditional reflux) .

Q. How are spectroscopic techniques (e.g., NMR, IR) utilized to confirm the structure of this compound?

  • Answer :

  • 1H NMR : The Z-configuration of the benzylidene group is confirmed by a singlet near δ 7.8–8.2 ppm for the methine proton. The 4-fluorophenyl group shows a doublet near δ 7.2–7.5 ppm due to coupling with fluorine .
  • 13C NMR : The thioxo (C=S) and carbonyl (C=O) groups appear at δ 170–180 ppm and 180–190 ppm, respectively .
  • IR : Strong absorptions at 1650–1750 cm⁻¹ (C=O stretch) and 1250–1350 cm⁻¹ (C=S stretch) are characteristic .

Advanced Research Questions

Q. What experimental design considerations are critical for optimizing the bioactivity of this compound in antimicrobial studies?

  • Answer :

  • Structure-Activity Relationship (SAR) : Systematic substitution at the 4-ethylbenzylidene and 4-fluorobenzohydrazide groups is essential. For example, replacing the ethyl group with electron-withdrawing substituents (e.g., Cl, NO₂) may enhance antibacterial potency .
  • Dose-Response Assays : MIC (Minimum Inhibitory Concentration) values should be determined against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Reported MICs for similar thiazolidinones range from 8–64 µg/mL .
  • Control Experiments : Include reference drugs (e.g., ciprofloxacin) and vehicle controls to validate assay specificity .

Q. How can computational chemistry resolve contradictions in reported binding affinities of this compound with target enzymes?

  • Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., dihydrofolate reductase). The thioxo group often forms hydrogen bonds with catalytic residues (e.g., Asp27 in E. coli DHFR) .
  • MD Simulations : Run 100-ns simulations to assess stability of the ligand-enzyme complex. Root-mean-square deviation (RMSD) values >3 Å indicate conformational instability .
  • Free Energy Calculations : MM-PBSA or MM-GBSA methods quantify binding energy contributions (e.g., van der Waals vs. electrostatic interactions) .

Q. What are the challenges in analyzing the stability and degradation products of this compound under physiological conditions?

  • Answer :

  • Hydrolytic Degradation : The hydrazide linkage is prone to hydrolysis in acidic environments (pH <5). LC-MS analysis of simulated gastric fluid (pH 1.2) reveals cleavage into 4-fluorobenzoic acid and thiazolidinone fragments .
  • Oxidative Stability : Incubate with liver microsomes to identify CYP450-mediated metabolites. Common modifications include hydroxylation of the ethylbenzylidene moiety .
  • Storage Recommendations : Store at −20°C under inert atmosphere (N₂ or Ar) to prevent oxidation and dimerization .

Methodological Guidance

Q. How to address discrepancies in reported reaction yields for similar thiazolidinone derivatives?

  • Answer :

  • Parameter Screening : Optimize temperature (reflux vs. microwave), solvent polarity (ethanol vs. DMF), and catalyst (e.g., piperidine vs. acetic acid). For example, microwave-assisted synthesis reduces reaction time from 7 hours to 30 minutes, improving yields by 15–20% .
  • Purification Techniques : Use column chromatography with ethyl acetate/hexane (3:7) for higher purity (>95%) compared to recrystallization .

Q. What strategies enhance the selectivity of this compound in targeting cancer cells over normal cells?

  • Answer :

  • Prodrug Design : Introduce enzymatically cleavable groups (e.g., ester linkages) activated by tumor-specific proteases .
  • Nanoparticle Encapsulation : PEGylated liposomes improve pharmacokinetics and reduce off-target cytotoxicity. In vivo studies show a 2-fold increase in tumor accumulation compared to free drug .

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